Prostaglandin E2 Ethanolamide-d4 chemical structure and properties
Prostaglandin E2 Ethanolamide-d4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Prostaglandin (B15479496) E2 Ethanolamide-d4 (PGE2-EA-d4), a deuterated stable isotope of Prostaglandin E2 Ethanolamide (PGE2-EA). This document covers its chemical structure, physicochemical properties, biological activity, and its application in research, with a focus on its use as an internal standard. Detailed experimental methodologies and relevant signaling pathways are also presented.
Chemical Structure and Properties
Prostaglandin E2 Ethanolamide-d4 is a synthetic, deuterated analog of the endogenous compound Prostaglandin E2 Ethanolamide. The incorporation of four deuterium (B1214612) atoms on the ethanolamide moiety increases its molecular weight, allowing for its use as an internal standard in mass spectrometry-based quantification of the non-deuterated PGE2-EA.
Chemical Structure:
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Formal Name: N-(2-hydroxyethyl)-9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-amide-d4[1]
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Synonyms: PGE2-EA-d4, Prostamide E2-d4, Dinoprostone Ethanolamide-d4[1][2]
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Chemical Formula: C₂₂H₃₃D₄NO₅[1]
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CAS Number: 2389048-36-4
Physicochemical Properties:
The following table summarizes the key physicochemical properties of Prostaglandin E2 Ethanolamide-d4.
| Property | Value | Reference |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1][2] |
| Formulation | A solution in ethanol (B145695) or methyl acetate | [1] |
| Solubility | DMF: >100 mg/mLDMSO: >100 mg/mLEthanol: >100 mg/mLPBS (pH 7.2): ~1 mg/mL | [1] |
| Storage | -20°C | [3] |
| Stability | ≥ 2 years at -20°C |
Spectral Data:
Biological Activity and Mechanism of Action
Prostaglandin E2 Ethanolamide-d4 itself is not intended for biological activity studies. Its primary role is as a stable isotope-labeled internal standard for the accurate quantification of the biologically active, non-deuterated Prostaglandin E2 Ethanolamide (PGE2-EA).[1][6][7]
PGE2-EA is an analog of Prostaglandin E2 (PGE2) and is formed from the metabolism of the endocannabinoid anandamide (B1667382) by the enzyme cyclooxygenase-2 (COX-2).[8][9] Like PGE2, PGE2-EA is an agonist at all four E prostanoid (EP) receptor subtypes (EP1, EP2, EP3, and EP4), though it exhibits a significantly reduced binding affinity compared to PGE2.[1][10][11]
The binding affinities (pKi) of PGE2-EA for the human EP receptors are summarized below:
| Receptor Subtype | pKi for PGE2-EA | pKi for PGE2 | Reference |
| EP1 | 5.61 ± 0.1 | 8.31 ± 0.16 | [10] |
| EP2 | 6.33 ± 0.01 | 9.03 ± 0.04 | [10] |
| EP3 | 6.70 ± 0.13 | 9.34 ± 0.06 | [10] |
| EP4 | 6.29 ± 0.06 | 9.10 ± 0.04 | [10] |
Signaling Pathways
The activation of EP receptors by PGE2-EA initiates downstream signaling cascades similar to those activated by PGE2. These pathways are crucial in various physiological and pathological processes, including inflammation, pain, and immune modulation.
Experimental Protocols
The primary application of Prostaglandin E2 Ethanolamide-d4 is as an internal standard in quantitative mass spectrometry. Below is a generalized protocol for its use in the quantification of PGE2-EA in biological samples.
Quantification of PGE2-EA using LC-MS/MS with a Deuterated Internal Standard
This protocol outlines the general steps for sample preparation and analysis. Specific parameters will need to be optimized based on the instrumentation and the biological matrix.
Methodology:
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Sample Collection and Storage: Collect biological samples and store them at -80°C until analysis to prevent degradation of prostaglandins (B1171923).[12]
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Internal Standard Spiking: To a known volume of the biological sample (e.g., 500 µL), add a known amount of Prostaglandin E2 Ethanolamide-d4 (e.g., 20 µL of a 100 ng/mL solution).[12]
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Acidification and Extraction: Acidify the sample to pH ~3.5 with an appropriate acid (e.g., 1 M citric acid) to protonate the prostaglandins.[12] Perform a liquid-liquid extraction with an organic solvent mixture (e.g., 2 mL of hexane/ethyl acetate, 1:1, v/v) or use a solid-phase extraction (SPE) C18 column.[12][13]
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Evaporation and Reconstitution: Evaporate the organic phase to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the mobile phase used for LC-MS/MS analysis.[13]
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LC-MS/MS Analysis:
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Chromatography: Separate the analytes using a suitable C18 reverse-phase HPLC column with a gradient elution.
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Mass Spectrometry: Perform analysis using a tandem mass spectrometer in negative ion electrospray ionization (ESI) mode.
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Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both PGE2-EA and PGE2-EA-d4. For example, for PGE2, a common transition is m/z 351.2 → 189.5.[14] The transition for PGE2-EA-d4 would be m/z 355.2 → [product ion]. The exact m/z values should be optimized for the specific instrument.
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Quantification: Create a calibration curve using known concentrations of non-deuterated PGE2-EA spiked with the same amount of PGE2-EA-d4 as the samples. The concentration of PGE2-EA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[12]
In Vitro Assay for Measuring PGE2-EA Activity
While PGE2-EA-d4 is used for quantification, understanding the biological effects of PGE2-EA is crucial. The following is a general protocol to assess the effect of PGE2-EA on cytokine production in immune cells.
Methodology:
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Cell Culture: Culture human monocytic cells (e.g., THP-1) or isolated primary monocytes in appropriate cell culture media.
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Cell Stimulation: Pre-incubate the cells with varying concentrations of PGE2-EA for a defined period (e.g., 30 minutes).
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Induction of Inflammation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[15]
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Sample Collection: After a suitable incubation period (e.g., 4-24 hours), collect the cell culture supernatant.
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Cytokine Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[15]
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Data Analysis: Compare the levels of TNF-α in PGE2-EA-treated cells to untreated (control) cells to determine the effect of PGE2-EA on cytokine production.
Synthesis and Biosynthesis
Biosynthesis of Prostaglandin E2 Ethanolamide:
PGE2-EA is not synthesized via the same pathway as classical prostaglandins, which are derived from arachidonic acid. Instead, PGE2-EA is a product of the metabolism of the endocannabinoid, anandamide (arachidonoyl ethanolamide), by the enzyme cyclooxygenase-2 (COX-2).[8][9] COX-1 does not effectively metabolize anandamide to PGE2-EA.[8]
Chemical Synthesis of Prostaglandin E2 Ethanolamide-d4:
The synthesis of PGE2-EA-d4 is a multi-step chemical process that is typically performed by specialized chemical suppliers. The process would involve the synthesis of the prostaglandin core structure followed by the amidation with deuterated ethanolamine (B43304) (H₂N-CD₂-CD₂-OH).
Conclusion
Prostaglandin E2 Ethanolamide-d4 is an indispensable tool for researchers studying the endocannabinoid system and the metabolism of anandamide. Its use as a stable isotope-labeled internal standard allows for the precise and accurate quantification of endogenous Prostaglandin E2 Ethanolamide by mass spectrometry. Understanding the biological activity of PGE2-EA, mediated through the EP receptors, provides valuable insights into its potential physiological and pathological roles. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals working in this field.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin E2 Ethanolamide-d4 (9001412-50) | Szabo-Scandic [szabo-scandic.com]
- 3. - Labchem Catalog [dev.labchem.com.my]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0001220) [hmdb.ca]
- 5. Prostaglandin E2 | C20H32O5 | CID 5280360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prostaglandin E2 Ethanolamide-d4 - Labchem Catalog [labchem.com.my]
- 8. Synthesis of prostaglandin E2 ethanolamide from anandamide by cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological characterization of the anandamide cyclooxygenase metabolite: prostaglandin E2 ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. interpriseusa.com [interpriseusa.com]
- 12. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass spectrometry profiling of oxylipins, endocannabinoids, and N-acylethanolamines in human lung lavage fluids reveals responsiveness of prostaglandin E2 and associated lipid metabolites to biodiesel exhaust exposure - PMC [pmc.ncbi.nlm.nih.gov]
